Eduline

Description

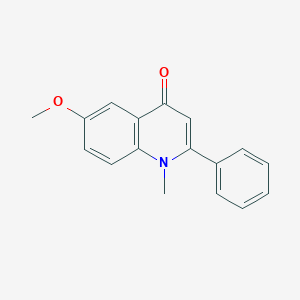

Structure

3D Structure

Propriétés

Numéro CAS |

6878-08-6 |

|---|---|

Formule moléculaire |

C17H15NO2 |

Poids moléculaire |

265.31 g/mol |

Nom IUPAC |

6-methoxy-1-methyl-2-phenylquinolin-4-one |

InChI |

InChI=1S/C17H15NO2/c1-18-15-9-8-13(20-2)10-14(15)17(19)11-16(18)12-6-4-3-5-7-12/h3-11H,1-2H3 |

Clé InChI |

GFUAPSNFZWUMBP-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=C(C=C2)OC)C(=O)C=C1C3=CC=CC=C3 |

SMILES canonique |

CN1C2=C(C=C(C=C2)OC)C(=O)C=C1C3=CC=CC=C3 |

melting_point |

187-188°C |

Description physique |

Solid |

Synonymes |

eduline |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Eduline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the multifaceted mechanism of action of Eduline, a novel compound with significant therapeutic potential. This compound's pharmacological profile is characterized by a primary activity as a dual cholinesterase inhibitor, complemented by secondary anti-inflammatory and antioxidant properties. This guide details the molecular interactions, signaling pathways, and experimental evidence that underpin its therapeutic effects.

Core Mechanism: Dual Cholinesterase Inhibition

This compound's principal mechanism of action is the potent and reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2][3] By inhibiting AChE and BChE, this compound increases the concentration and duration of action of acetylcholine at cholinergic synapses. This enhancement of cholinergic neurotransmission is a key strategy in the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease, which are characterized by a cholinergic deficit.[4][5][6] The dual inhibition of both enzymes may offer a broader therapeutic window, as BChE activity is known to be elevated in the brains of Alzheimer's patients while AChE activity declines.[5]

The following diagram illustrates the impact of this compound on the cholinergic synapse.

Caption: this compound inhibits AChE and BChE in the synaptic cleft.

Secondary Mechanisms of Action

Beyond its effects on cholinergic signaling, this compound exhibits significant anti-inflammatory and antioxidant activities, which may contribute to its overall therapeutic profile, particularly in neurodegenerative diseases where inflammation and oxidative stress are implicated.

This compound has been shown to suppress the production of pro-inflammatory cytokines. This anti-inflammatory action is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in the inflammatory response, including cytokines like TNF-α, IL-1β, and IL-6.[7][8][9] By preventing the activation and nuclear translocation of NF-κB, this compound effectively downregulates the expression of these inflammatory mediators.

The diagram below depicts the NF-κB signaling cascade and the point of intervention by this compound.

References

- 1. drugs.com [drugs.com]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer beta-amyloid peptide in rodent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase inhibition in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the Anti-Inflammatory Effect of Inulin by Integrating Transcriptomic and Proteomic Analyses in a Murine Macrophage Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inulin and its Effect on Inflammation Markers: A Literature Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Aegeline attenuates TNBS-induced colitis by suppressing the NFƙB-mediated NLRP3 inflammasome pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Eduline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification methods for Eduline (6-methoxy-1-methyl-2-phenylquinolin-4-one), a quinoline alkaloid. The document details a probable synthetic pathway based on the Conrad-Limpach reaction, outlining the necessary reagents, conditions, and procedural steps. Furthermore, it covers common and effective purification techniques, including recrystallization and column chromatography, to isolate this compound in high purity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of quinoline-based compounds.

Introduction

This compound, with the chemical formula C₁₇H₁₅NO₂, is a quinoline alkaloid that has garnered interest within the scientific community. As with many complex organic molecules, the ability to efficiently synthesize and purify this compound is crucial for its further study and potential applications in drug discovery and development. This guide presents a detailed examination of the methodologies for its laboratory-scale preparation and purification.

Synthesis of this compound

A plausible and effective method for the synthesis of this compound is the Conrad-Limpach synthesis , a well-established reaction for the formation of 4-hydroxyquinolines.[1] This reaction involves the condensation of an aniline derivative with a β-ketoester, followed by a high-temperature cyclization. For the synthesis of this compound, the specific precursors would be N-methyl-p-anisidine and ethyl benzoylacetate.

Synthetic Workflow

The synthesis of this compound can be conceptualized in the following two primary stages:

-

Enamine Formation: The initial step involves the reaction of N-methyl-p-anisidine with ethyl benzoylacetate to form the corresponding enamine intermediate. This reaction is typically carried out at a moderate temperature.

-

Thermal Cyclization: The enamine intermediate then undergoes an intramolecular cyclization at a high temperature to yield the final product, this compound.[1][2]

The overall synthetic workflow is depicted in the diagram below.

Experimental Protocol: Conrad-Limpach Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of 4-hydroxyquinolines.[3][4]

Materials:

-

N-methyl-p-anisidine

-

Ethyl benzoylacetate

-

High-boiling point solvent (e.g., Dowtherm A, mineral oil)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Apparatus for vacuum filtration

Procedure:

Step 1: Condensation to form the Enamine Intermediate

-

In a round-bottom flask, combine equimolar amounts of N-methyl-p-anisidine and ethyl benzoylacetate.

-

The reaction can be performed neat or in a minimal amount of a suitable solvent like ethanol.

-

Heat the mixture to reflux for a period of 1-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the formation of the enamine intermediate is complete, remove the solvent (if used) under reduced pressure.

Step 2: Thermal Cyclization to form this compound

-

To the crude enamine intermediate in a round-bottom flask, add a high-boiling point solvent (approximately 10-20 mL per gram of intermediate).

-

Heat the mixture with stirring to approximately 250 °C.

-

Maintain this temperature for 30-60 minutes to facilitate the cyclization.

-

Monitor the completion of the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

-

Collect the crude this compound by vacuum filtration and wash with a low-boiling point solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.

Purification of this compound

The crude this compound obtained from the synthesis will likely contain unreacted starting materials, byproducts, and residual solvent. Therefore, purification is a critical step to obtain a high-purity final product. The two primary methods for the purification of solid organic compounds are recrystallization and column chromatography.

Purification Workflow

The general workflow for the purification of crude this compound is outlined below.

Experimental Protocol: Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent is identified.

Materials:

-

Crude this compound

-

Various organic solvents for testing (e.g., ethanol, methanol, acetone, ethyl acetate, toluene)

-

Erlenmeyer flask

-

Heating plate

-

Apparatus for hot filtration (optional)

-

Apparatus for vacuum filtration

Procedure:

-

Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of pure this compound should form. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals in a vacuum oven or air dry to remove all traces of solvent.

Experimental Protocol: Column Chromatography

Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase.

Materials:

-

Crude this compound

-

Silica gel (stationary phase)

-

A mixture of non-polar and polar solvents (mobile phase), e.g., hexane and ethyl acetate

-

Chromatography column

-

Collection tubes

Procedure:

-

Column Packing: Prepare a chromatography column by packing it with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent and load it onto the top of the silica gel column.

-

Elution: Pass the mobile phase through the column. Start with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate).

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Key Reagents | Reaction Conditions | Crude Yield (%) | Purity (%) |

| Method A (e.g., Conrad-Limpach) | N-methyl-p-anisidine, Ethyl benzoylacetate | Specify temperature, time, solvent | Data to be collected | Data to be collected |

| Method B (e.g., Camps Cyclization) | Specify starting materials | Specify temperature, time, solvent | Data to be collected | Data to be collected |

Table 2: Comparison of this compound Purification Methods

| Purification Method | Solvent/Mobile Phase | Recovery Yield (%) | Final Purity (%) |

| Recrystallization | Specify solvent(s) | Data to be collected | Data to be collected |

| Column Chromatography | Specify mobile phase gradient | Data to be collected | Data to be collected |

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and purification of this compound. The Conrad-Limpach synthesis provides a viable route to the quinoline core, and standard purification techniques such as recrystallization and column chromatography can be employed to achieve high purity. The provided protocols and data presentation frameworks are intended to assist researchers in the successful preparation and isolation of this compound for further scientific investigation. The development of more efficient and scalable synthetic and purification strategies remains an area for future research.

References

Physicochemical Properties of Eduline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eduline, a phenylquinoline alkaloid isolated from plants such as Casimiroa edulis, presents a scaffold of interest for medicinal chemistry and drug development. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. Quantitative data are summarized in structured tables for clarity. Detailed experimental protocols for the determination of key parameters are provided, alongside a discussion of the known biological context of related compounds, offering a valuable resource for researchers investigating this and similar natural products.

Core Physicochemical Data

The physicochemical properties of this compound have been determined through both computational predictions and experimental methods. These parameters are crucial for assessing its drug-likeness and potential for further development.

Identification and Structure

| Identifier | Value | Source |

| IUPAC Name | 6-methoxy-1-methyl-2-phenylquinolin-4-one | PubChem[1] |

| Molecular Formula | C₁₇H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 265.31 g/mol | PubChem[1] |

| Canonical SMILES | CN1C2=CC=C(C=C2C(=O)C=C1C1=CC=CC=C1)OC | PubChem[1] |

| InChI Key | GFUAPSNFZWUMBP-UHFFFAOYSA-N | FooDB[2] |

| CAS Number | 6878-08-6 | FooDB[2] |

Physicochemical Parameters

The following table summarizes key experimental and predicted physicochemical properties of this compound. These values are essential for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

| Property | Value | Method | Source |

| Melting Point | 187 - 188 °C | Experimental | Human Metabolome Database[1] |

| Water Solubility | 0.19 g/L | Predicted (ALOGPS) | FooDB[2] |

| logP | 3.3 | Predicted (XLogP3-AA) | PubChem[1] |

| 3.26 | Predicted (ALOGPS) | FooDB[2] | |

| pKa (Strongest Basic) | 2.66 | Predicted (ChemAxon) | FooDB[2] |

| pKa (Strongest Acidic) | 16.59 | Predicted (ChemAxon) | FooDB[2] |

| Polar Surface Area | 29.54 Ų | Predicted (ChemAxon) | FooDB[2],[3] |

| Hydrogen Bond Donors | 0 | Predicted (Cactvs) | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | Predicted (ChemAxon) | FooDB[2],[3] |

| Rotatable Bond Count | 2 | Predicted (ChemAxon) | FooDB[2],[3] |

Experimental Protocols

Detailed and robust experimental protocols are critical for the reproducible determination of physicochemical properties. The following sections outline standard methodologies for the key parameters cited above.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Protocol: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[1] The tube is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus, containing a heat-transfer fluid (e.g., mineral oil).[3]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, near the expected melting point to ensure thermal equilibrium.[3]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]

-

Reporting: The melting point is reported as a range of these two temperatures. For pure compounds, this range is typically narrow (0.5-1.0 °C).[3]

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation: An excess amount of solid this compound is added to a known volume of distilled water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the saturated solution from the excess solid.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed. The concentration of this compound in this solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL).

Partition Coefficient (logP) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octan-1-ol and water. It is a key indicator of a compound's lipophilicity.

Protocol: Shake-Flask Method

-

Solvent Preparation: Octan-1-ol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.[5]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated for a set period to allow for the partitioning of this compound between the two phases until equilibrium is reached.[5]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octan-1-ol and aqueous layers.[5]

-

Quantification: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octan-1-ol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Caption: Workflow for logP Determination.

Acid Dissociation Constant (pKa) Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Protocol: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol for compounds with low aqueous solubility. A constant ionic strength is maintained using an inert salt (e.g., KCl).[6]

-

Apparatus Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a burette.[6]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium at each step.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a weak base being titrated with a strong acid, the pKa is the pH at which half of the base has been neutralized.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated in the published literature, its chemical class and natural source provide context for its potential biological activities.

This compound is a phenylquinoline alkaloid found in Casimiroa edulis.[1] Extracts from this plant have been traditionally used for their hypotensive and sedative effects.[7] Modern studies have investigated various biological activities of Casimiroa edulis extracts and its constituent compounds, including antioxidant, anti-inflammatory, and antitumor activities.[8]

Other quinoline alkaloids have demonstrated a broad range of biological effects, including antimalarial, antibacterial, and anticancer activities.[9] For instance, some 2-phenylquinoline compounds have shown gastroprotective activity, potentially through mechanisms involving a decrease in gastric secretion and an increase in gastric mucus.[10]

Given the lack of specific pathway data for this compound, a general workflow for investigating the biological activity and identifying potential signaling pathways for a novel compound like this compound is presented below. This serves as a logical framework for researchers entering this area of investigation.

Caption: Workflow for Biological Activity Screening.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, supported by detailed experimental protocols for their determination. While the specific molecular mechanisms and signaling pathways of this compound remain an area for future research, the information on its chemical class and the biological activities of related compounds suggests promising avenues for investigation. The presented data and methodologies offer a valuable starting point for scientists and researchers in the field of natural product chemistry and drug discovery.

References

- 1. byjus.com [byjus.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. pennwest.edu [pennwest.edu]

- 5. Shake Flask LogD | Domainex [domainex.co.uk]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Profile and Biological Activity of Casimiroa Edulis Non-Edible Fruit`s Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gastroprotective activity of alkaloid extract and 2-phenylquinoline obtained from the bark of Galipea longiflora Krause (Rutaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Eduline

Foreword

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of its preclinical evaluation. Solubility impacts everything from formulation and dosage to bioavailability and therapeutic efficacy. This technical guide is focused on Eduline, a quinolone derivative with the systematic name 6-methoxy-1-methyl-2-phenyl-4(1H)-quinolone.

A thorough review of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound. This guide, therefore, serves a dual purpose: it acknowledges this data gap and, more importantly, provides a comprehensive framework for researchers to determine the solubility of this compound in various solvents through established experimental protocols. By following the methodologies outlined herein, laboratories can generate reliable and reproducible solubility data, a critical step in the journey of drug discovery and development.

Compound Information

-

Common Name: this compound

-

Systematic Name: 6-methoxy-1-methyl-2-phenyl-4(1H)-quinolone

-

Molecular Formula: C₁₇H₁₅NO₂

-

Molecular Weight: 265.31 g/mol

Quantitative Solubility Data

As of the publication of this guide, specific quantitative solubility data for this compound in common aqueous and organic solvents has not been reported in peer-reviewed literature. The following table is provided as a template for researchers to systematically record their experimentally determined values. This standardized format will facilitate the comparison of data across different solvents and experimental conditions.

| Solvent System | Chemical Formula | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Aqueous Buffers | |||||||

| pH 1.2 (Simulated Gastric Fluid) | N/A | Aqueous | 37 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |

| pH 4.5 (Acetate Buffer) | N/A | Aqueous | 37 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |

| pH 6.8 (Simulated Intestinal Fluid) | N/A | Aqueous | 37 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |

| Purified Water | H₂O | Aqueous | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |

| Organic Solvents | |||||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |

| Ethanol (95%) | C₂H₅OH | Polar Protic | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |

| Methanol | CH₃OH | Polar Protic | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |

| Acetone | C₃H₆O | Polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |

| Acetonitrile | C₂H₃N | Polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |

| Toluene | C₇H₈ | Nonpolar | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

Experimental Protocols

The determination of equilibrium solubility is a critical experimental procedure. The shake-flask method is widely regarded as the "gold standard" due to its reliability in achieving a true thermodynamic equilibrium.[1] The following protocol is a detailed methodology for determining the solubility of this compound.

Objective

To determine the equilibrium solubility of this compound in a variety of aqueous and organic solvents at specified temperatures.

Materials and Equipment

-

This compound (solid, pure form)

-

Selected solvents (analytical grade or higher)

-

Volumetric flasks, pipettes, and other calibrated glassware

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column for quinolone derivatives.

-

pH meter

Preparation of Reagents

-

Aqueous Buffers: Prepare buffers at pH 1.2, 4.5, and 6.8 according to standard pharmacopeial guidelines to simulate physiological conditions.

-

Calibration Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a high, known concentration. From this stock, create a series of calibration standards by serial dilution to cover the expected solubility range.

Shake-Flask Procedure

-

Addition of Excess Solute: Add an excess amount of solid this compound to a series of vials. An amount that is visually in excess after the equilibration period is sufficient. A starting point could be to add approximately 10 mg of this compound to 1-2 mL of the chosen solvent.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C for organic solvents, 37°C for physiological buffers). Agitate the samples at a consistent speed (e.g., 100-150 rpm) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[2] The time to reach equilibrium can be confirmed by taking measurements at various time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, centrifugation is the preferred method. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10-15 minutes).

-

Sample Collection and Filtration: Carefully collect an aliquot of the clear supernatant. To ensure no fine particles are carried over, the collected supernatant should be immediately filtered through a syringe filter (e.g., 0.22 µm) that is chemically compatible with the solvent.

-

Dilution: The filtered saturated solution may need to be diluted with the appropriate mobile phase or solvent to fall within the linear range of the analytical method.

Quantification by HPLC

-

Method Development: Develop a reverse-phase HPLC method capable of accurately quantifying this compound. The mobile phase, column, flow rate, and detector wavelength should be optimized for good peak shape and resolution. Methods for the analysis of quinolone derivatives are well-documented and can serve as a starting point.

-

Calibration Curve: Inject the prepared calibration standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered samples of the saturated this compound solutions.

-

Calculation: Determine the concentration of this compound in the diluted samples using the calibration curve. Back-calculate to find the concentration in the original saturated solution, accounting for any dilution factors. This value represents the solubility of this compound in that solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps of the shake-flask method for determining the solubility of this compound.

Caption: Workflow of the shake-flask method for this compound solubility determination.

References

A Historical Literature Review of the Alkaloid Eduline for Drug Development Professionals

Introduction

The study of "Eduline" as a distinct field of research is not established in scientific literature. The term predominantly refers to various educational platforms and publications. However, "this compound" is also the name of a specific, naturally occurring quinoline alkaloid. This technical guide provides a comprehensive historical review of the scientific literature pertaining to the alkaloid this compound , focusing on its chemical properties, biological activities, and the limited experimental data available. This information is intended for researchers, scientists, and drug development professionals interested in natural product chemistry and pharmacology.

Historical Discovery and Chemical Characterization

This compound is a 2-phenyl-4-quinolone alkaloid that has been isolated from several plant species belonging to the Rutaceae family. Its presence has been identified in Orixa japonica, Skimmia japonica, and Casimiroa edulis[1][2][3][4][5][6]. The chemical structure of this compound was confirmed through synthesis, providing a solid foundation for its characterization[3][4]. Various synthetic routes have been developed over the years, reflecting an academic interest in this class of molecules.

Biological Activity and Therapeutic Potential

The most significant biological activity reported for this compound is its effect on smooth muscle tissue. Research has demonstrated that this compound exhibits a potent relaxant activity on the small intestine, with an efficacy comparable to that of papaverine, a known smooth muscle relaxant[1][5]. This suggests a potential therapeutic application for this compound in conditions characterized by gastrointestinal smooth muscle spasms.

Additionally, this compound is mentioned in the broader context of the anti-inflammatory properties of compounds isolated from Casimiroa edulis. While not definitively proven for this compound itself, related compounds from this plant are suggested to exert their effects through the regulation of the NF-κB signaling pathway[7][8]. This remains a hypothetical mechanism for this compound and warrants further investigation.

Quantitative Data

The available quantitative data for the biological activity of this compound is limited. The primary reported data pertains to its smooth muscle relaxant effect.

| Compound | Concentration | Relaxative Tension (g) | Source |

| This compound | 5 µM | 0.12 ± 0.03 | [5] |

| Papaverine | 10 µM | 0.16 ± 0.03 | [5] |

Experimental Protocols

Detailed experimental protocols for the isolation and biological assay of this compound are not extensively documented in recent literature. However, the synthetic protocols for this compound are well-described and provide insight into its chemical synthesis.

Synthesis of this compound:

One of the earlier described syntheses of this compound involves the reaction of 6-methoxy-1-methylisatoic anhydride with acetophenone[1]. More contemporary methods have also been developed, including:

-

A Diels-Alder reaction of 1,2,3-benzotriazine with enamines as a key step[9].

-

A novel Cu-catalyzed tandem C–N and C–C bond-formation reaction to furnish the 4(1H)-quinolone scaffold[10].

These synthetic methodologies are crucial for producing this compound in sufficient quantities for further pharmacological studies, overcoming the limitations of natural product isolation.

Visualizations

Logical Flow of this compound Synthesis

Hypothesized Signaling Pathway

The alkaloid this compound represents a molecule with a confirmed biological activity as a smooth muscle relaxant. However, the depth of research into its mechanism of action, broader pharmacological profile, and therapeutic potential is currently limited. The historical literature provides a foundation for its chemical synthesis and primary bioactivity, but a significant gap exists in modern pharmacological and clinical evaluation. For drug development professionals, this compound may represent an interesting starting point for the development of new antispasmodic agents, although substantial further research, including detailed mechanistic studies and preclinical trials, would be required to validate its therapeutic potential.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline alkaloids. Part X. (+)-Platydesminium salt and other alkaloids from Skimmia japonica Thunb. The synthesis of edulinine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Quinoline alkaloids. Part X. (+)-Platydesminium salt and other alkaloids from Skimmia japonica Thunb. The synthesis of edulinine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Ruta angustifolia Pers. (Narrow-Leaved Fringed Rue): Pharmacological Properties and Phytochemical Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels-Alder Reaction of 1, 2, 3-Benzotriazine with Enamines [jstage.jst.go.jp]

- 10. pubs.acs.org [pubs.acs.org]

Eduline: A Comprehensive Technical Guide to its Role in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the cellular mechanisms of action of the novel investigational compound, Eduline. As a potent modulator of key cellular signaling pathways, this compound presents a promising therapeutic candidate for a range of hyperproliferative and inflammatory disorders. This document details this compound's effects on the PI3K/Akt, MAPK/ERK, and NF-κB signaling cascades, supported by quantitative data from a suite of preclinical assays. Furthermore, this guide outlines the detailed experimental protocols utilized to elucidate this compound's bioactivity and provides visual representations of the targeted pathways and experimental workflows to facilitate a comprehensive understanding of its cellular impact.

Introduction to this compound

This compound is a synthetic small molecule currently under investigation for its potential therapeutic applications. Its unique chemical structure allows it to interact with high specificity and affinity with key regulatory proteins within cellular signaling networks. This document summarizes the current understanding of this compound's mechanism of action, focusing on its role in modulating pathways critical to cell survival, proliferation, and inflammation.

This compound's Impact on Core Cellular Signaling Pathways

This compound has been demonstrated to exert significant modulatory effects on three central signaling pathways that are frequently dysregulated in disease states: the PI3K/Akt pathway, the MAPK/ERK pathway, and the NF-κB pathway.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation.[1][2][3] Activation of this pathway, often initiated by growth factors binding to receptor tyrosine kinases, leads to the phosphorylation and activation of Akt.[2][4] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptotic proteins and stimulating cell cycle progression.[1][3]

This compound has been shown to be a potent inhibitor of the PI3K/Akt pathway. The proposed mechanism involves the direct inhibition of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent recruitment and activation of Akt.

Diagram of the PI3K/Akt Signaling Pathway and this compound's Point of Intervention

Caption: this compound inhibits the PI3K/Akt pathway by targeting PI3K.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and prevent apoptosis.[5][6][7] This pathway is typically initiated by the activation of Ras, which in turn activates a cascade of protein kinases: Raf, MEK, and finally ERK.[5][8] Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to cellular proliferation and differentiation.[6]

This compound has been observed to attenuate signaling through the MAPK/ERK pathway. It is hypothesized that this compound interferes with the kinase activity of MEK, thereby preventing the phosphorylation and activation of ERK.

Diagram of the MAPK/ERK Signaling Pathway and this compound's Point of Intervention

Caption: this compound's inhibitory effect on the MAPK/ERK pathway via MEK.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in regulating the immune and inflammatory responses.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Pro-inflammatory stimuli, such as TNFα or IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10][11]

This compound demonstrates significant anti-inflammatory properties by inhibiting the canonical NF-κB pathway. It is believed to act by preventing the phosphorylation of IκB, thereby blocking NF-κB nuclear translocation and subsequent gene activation.

Diagram of the NF-κB Signaling Pathway and this compound's Point of Intervention

Caption: this compound blocks NF-κB activation by inhibiting IKK.

Quantitative Data Summary

The bioactivity of this compound has been quantified across various cell-based assays. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| MCF-7 | Breast | 2.5 ± 0.3 |

| A549 | Lung | 5.1 ± 0.6 |

| HeLa | Cervical | 3.8 ± 0.4 |

| PC-3 | Prostate | 7.2 ± 0.9 |

Table 2: Effect of this compound on Protein Phosphorylation

| Pathway | Target Protein | Cell Line | Concentration (µM) | % Inhibition of Phosphorylation |

| PI3K/Akt | p-Akt (Ser473) | MCF-7 | 5 | 85 ± 7 |

| MAPK/ERK | p-ERK1/2 (Thr202/Tyr204) | A549 | 10 | 78 ± 9 |

| NF-κB | p-IκBα (Ser32) | HeLa | 5 | 92 ± 5 |

Table 3: this compound's Effect on Cell Cycle Distribution

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| MCF-7 | Control | 45 ± 4 | 35 ± 3 | 20 ± 2 |

| MCF-7 | This compound (2.5 µM) | 70 ± 5 | 15 ± 2 | 15 ± 2 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (0.1 to 100 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Protein Phosphorylation

-

Cell Lysis: Treat cells with this compound at the desired concentration for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, ERK, and IκBα overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Diagram of the Experimental Workflow for Assessing this compound's Bioactivity

Caption: Workflow for evaluating this compound's cellular effects.

Conclusion and Future Directions

This compound has emerged as a promising preclinical candidate with potent inhibitory effects on the PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways. The data presented in this technical guide highlight its potential as an anti-cancer and anti-inflammatory agent. Future research will focus on elucidating the precise molecular interactions of this compound with its targets, conducting in vivo efficacy and safety studies, and exploring potential combination therapies to enhance its therapeutic index. The detailed protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers in the fields of cell biology and drug development.

References

- 1. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. youtube.com [youtube.com]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. MAPK-ERK1/2/5 Signal Transduction Pathway | Bio-Techne [bio-techne.com]

- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Bioactive Compounds from Casimiroa edulis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of bioactive compounds derived from Casimiroa edulis, a plant with demonstrated antioxidant, anti-inflammatory, and anticancer properties. While the initial query for "Eduline" did not yield a specific therapeutic agent, a comprehensive review of related botanical sources identified Casimiroa edulis as a promising origin of therapeutic molecules. This document focuses on the well-characterized flavonoid, zapotin, and other key constituents, summarizing their mechanisms of action, effects on critical signaling pathways, and quantitative biological activities. Detailed experimental protocols for key assays and visual representations of signaling cascades are provided to facilitate further research and drug development efforts.

Introduction

Casimiroa edulis, commonly known as the white sapote, has a history of use in traditional medicine. Modern scientific investigation has begun to validate its therapeutic potential, particularly in the realms of oncology and inflammatory diseases.[1] The fruit's non-edible parts are a rich source of phenolic compounds, flavonoids, and fatty acids that contribute to its biological activities.[2][3] This guide consolidates the current understanding of the molecular targets of these compounds, with a primary focus on the polymethoxylated flavonoid, zapotin.

Bioactive Compounds and Their Therapeutic Potential

The primary bioactive constituents of Casimiroa edulis with therapeutic relevance include flavonoids, phenolic acids, and alkaloids. Among these, zapotin has emerged as a compound of significant interest due to its potent anticancer and chemopreventive activities.[4][5][6] Other identified compounds with potential therapeutic value include pyrogallol, p-hydroxybenzoic acid, luteolin 6-arabinose-8-glucose, and acacetin.[2]

Quantitative Data on Biological Activities

The following table summarizes the key quantitative data on the biological activities of extracts and isolated compounds from Casimiroa edulis.

| Compound/Extract | Cell Line/Model | Biological Activity | Quantitative Measurement (IC50/Concentration) | Reference |

| Zapotin | HT-29 (Colon Cancer) | Antiproliferative | IC50 = 2.74 x 10⁻⁷ M | [5] |

| Zapotin | SW480 (Colon Cancer) | Antiproliferative | IC50 = 2.29 x 10⁻⁷ M | [7] |

| Zapotin | SW620 (Colon Cancer) | Antiproliferative | IC50 = 5.27 x 10⁻⁷ M | [7] |

| Zapotin | HL-60 (Leukemia) | Induction of Apoptosis | 1 µM (after 48h) | [4] |

| C. edulis Seed Extract | HIV-1 RT | Inhibition of RNA-dependent DNA polymerase | IC50 = 0.27 mg/mL | [8] |

| C. edulis Seed Extract | HIV-1 RT | Inhibition of RNase H activity | IC50 = 2.0 mg/mL | [8] |

| C. edulis Seed Kernel Hexane Extract | In vitro | Anti-inflammatory | Potent activity at 50, 100, and 150 µg/ml | [3] |

Key Therapeutic Targets and Signaling Pathways

The bioactive compounds from Casimiroa edulis, particularly zapotin, exert their therapeutic effects by modulating several key cellular signaling pathways implicated in cancer and inflammation.

Induction of Apoptosis and Cell Cycle Arrest in Cancer

Zapotin has been shown to be a potent inducer of apoptosis and to cause cell cycle arrest in various cancer cell lines.[4][5] In human promyelocytic leukemia (HL-60) cells, zapotin induces differentiation and apoptosis.[4] In colon cancer cells, it leads to an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting proliferation.[5]

Inhibition of Pro-inflammatory Pathways

Zapotin has demonstrated anti-inflammatory properties by inhibiting the activity of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[4] It also inhibits the activity of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ornithine decarboxylase (ODC), an enzyme associated with tumor promotion.[6]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited research to evaluate the bioactivity of compounds from Casimiroa edulis.

Cell Culture and Antiproliferative Assay

-

Cell Lines: Human colon cancer cell lines (HT-29, SW480, SW620) and human promyelocytic leukemia cells (HL-60) are commonly used.

-

Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Antiproliferative Assay (MTT Assay):

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound (e.g., zapotin) for different time points (e.g., 24, 48, 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Cell Cycle Analysis

-

Procedure:

-

Treat cells (e.g., 3 x 10⁶ cells) with the test compound for a specified duration (e.g., 24 hours).[4]

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[4]

-

Centrifuge the fixed cells and resuspend the pellet in a propidium iodide (PI) staining solution containing RNase A.[4]

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.[4]

-

Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Apoptosis Assay (DNA Fragmentation)

-

Procedure:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells and extract the DNA.

-

Separate the DNA fragments by electrophoresis on a 1.5% agarose gel.

-

Visualize the DNA fragments under UV light after staining with ethidium bromide. The appearance of a "ladder" pattern is indicative of apoptosis.

-

Conclusion and Future Directions

The bioactive compounds from Casimiroa edulis, with zapotin as a leading example, present promising avenues for the development of novel therapeutics for cancer and inflammatory diseases. The modulation of fundamental cellular processes such as apoptosis, cell cycle progression, and NF-κB signaling underscores their potential as multi-targeted agents.

Future research should focus on:

-

Elucidating the precise molecular interactions between these compounds and their protein targets.

-

Conducting in-depth structure-activity relationship (SAR) studies to optimize their therapeutic efficacy and safety profiles.

-

Evaluating the in vivo efficacy and pharmacokinetics of these compounds in relevant animal models.

-

Exploring synergistic combinations with existing chemotherapeutic and anti-inflammatory drugs.

This technical guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of natural products in modern drug discovery.

References

- 1. bionaturajournal.com [bionaturajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Profile and Biological Activity of Casimiroa Edulis Non-Edible Fruit`s Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Cancer Chemopreventive Activity of Zapotin, a Natural Product from Casimiroa edulis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. mdpi.com [mdpi.com]

Eduline: An Analysis of Available Safety and Toxicity Data

Despite a comprehensive search of publicly available scientific literature and toxicological databases, no specific safety or toxicity data could be found for a compound referred to as "Eduline." This includes a lack of information regarding its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), as well as any studies on its potential for genotoxicity, carcinogenicity, or reproductive and developmental toxicity.

Furthermore, no research detailing the signaling pathways affected by "this compound" was identified. Consequently, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of associated signaling pathways as requested.

The absence of such critical information suggests that "this compound" may be a novel or proprietary compound not yet described in publicly accessible scientific literature, a substance known by a different chemical name, or a term that is not recognized within the fields of toxicology and pharmacology.

For researchers, scientists, and drug development professionals, the lack of a safety and toxicity profile necessitates that any investigation into "this compound" would require the initiation of a full suite of preclinical toxicology studies. These studies are essential to characterize the potential risks associated with the compound before it can be considered for any further development or human exposure.

A standard preclinical safety assessment would typically involve a tiered approach, beginning with in vitro assays and progressing to in vivo studies. This would include:

-

Acute, Subchronic, and Chronic Toxicity Studies: To determine the effects of single and repeated doses over different durations.

-

Genotoxicity Assays: To assess the potential for the compound to damage genetic material.

-

Carcinogenicity Studies: To evaluate the tumorigenic potential of the compound over the lifespan of a test animal.

-

Reproductive and Developmental Toxicity Studies: To investigate potential adverse effects on fertility and embryonic/fetal development.

-

Safety Pharmacology Studies: To examine the effects of the compound on vital physiological functions (e.g., cardiovascular, respiratory, and central nervous systems).

-

ADME (Absorption, Distribution, Metabolism, and Excretion) Studies: To understand how the compound is processed by the body.

Eduline: A Technical Guide to its Natural Sources, Extraction, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eduline (6-methoxy-1-methyl-2-phenyl-4(1H)-quinolinone) is a quinoline alkaloid that has been identified in several plant species within the Rutaceae family. This document provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its potential biological activities. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been isolated from a select number of plant species, primarily within the Rutaceae family. The principal botanical sources identified in the scientific literature are:

-

Skimmia japonica : A species of flowering plant in the family Rutaceae, native to Japan, China, and Southeast Asia.

-

Casimiroa edulis : Commonly known as white sapote, this is a species of tropical fruiting tree in the family Rutaceae.

-

Orixa japonica : A dioecious, deciduous shrub in the family Rutaceae, found in Japan and China.

These plants synthesize a diverse array of secondary metabolites, including various classes of alkaloids, of which this compound is a constituent. The concentration of this compound can vary depending on the plant part, geographical location, and time of harvest.

Extraction and Purification of this compound

The isolation of this compound from its natural plant sources involves a multi-step process of extraction and purification. While specific protocols may vary, the general methodology follows the principles of alkaloid extraction.

General Extraction Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of alkaloids like this compound from plant material.

Detailed Experimental Protocol: A Representative Method

The following protocol is a synthesized representation based on common alkaloid extraction techniques and phytochemical investigations of the source plants.

Materials:

-

Dried and powdered plant material (e.g., leaves or bark of Skimmia japonica, Casimiroa edulis, or Orixa japonica)

-

Methanol or Ethanol (95%)

-

Hydrochloric acid (HCl), 2% solution

-

Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (NH₄OH) solution

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., gradients of hexane-ethyl acetate or chloroform-methanol)

-

High-Performance Liquid Chromatography (HPLC) system for final purification and analysis

Procedure:

-

Extraction:

-

Macerate the dried, powdered plant material in methanol or ethanol at room temperature for 48-72 hours with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue.

-

-

Acid-Base Partitioning:

-

Dissolve the crude residue in 2% hydrochloric acid.

-

Filter the acidic solution to remove non-alkaloidal, neutral, and acidic components.

-

Basify the filtrate to a pH of 9-10 using a sodium carbonate or ammonium hydroxide solution. This will precipitate the crude alkaloid fraction.

-

Extract the aqueous basic solution multiple times with an organic solvent such as dichloromethane or chloroform.

-

Combine the organic layers and dry them over anhydrous sodium sulfate.

-

Filter and concentrate the organic extract to yield the crude alkaloid mixture.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid mixture to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, or using a chloroform-methanol gradient.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine the fractions rich in this compound and concentrate them.

-

For final purification, subject the enriched fraction to preparative HPLC.

-

Quantitative Data

Currently, there is a notable lack of published data specifically quantifying the yield of this compound from its natural sources. The concentration of alkaloids in plants is known to be influenced by various factors, including the genetic makeup of the plant, environmental conditions, and the specific extraction and purification methods employed. Further research is required to establish reliable quantitative data for this compound content in Skimmia japonica, Casimiroa edulis, and Orixa japonica.

Biological Activities and Potential Signaling Pathways

The biological activities of purified this compound have not been extensively studied. However, the broader class of quinoline alkaloids, to which this compound belongs, has been shown to exhibit a range of pharmacological properties.

Known Biological Activities of Quinoline Alkaloids

Quinoline alkaloids isolated from various plant species have demonstrated a variety of biological effects, including:

-

Antimicrobial activity: Some quinoline alkaloids have shown inhibitory effects against various bacteria and fungi.

-

Anti-inflammatory properties: Certain alkaloids from this class have been reported to possess anti-inflammatory effects.

-

Anticancer potential: Some quinoline derivatives have been investigated for their cytotoxic effects on cancer cell lines.

-

Antimalarial activity: The quinoline core is a well-known scaffold in antimalarial drugs, with quinine being a prominent example.

It is plausible that this compound may share some of these biological activities. Extracts from Casimiroa edulis have been reported to possess antihypertensive properties, and various alkaloids have been isolated from this plant.

Postulated Signaling Pathways

Given the known activities of other quinoline alkaloids, the potential mechanisms of action for this compound could involve modulation of various cellular signaling pathways. The following diagram illustrates a hypothetical relationship between this compound and potential downstream cellular effects based on the activities of related compounds.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound is a naturally occurring quinoline alkaloid with identified botanical sources. While general methods for its extraction and purification can be inferred from standard phytochemical practices, there is a clear need for more specific and optimized protocols, as well as quantitative analysis of its yield from different plant materials. The biological activities of this compound remain largely unexplored, presenting a promising area for future research. Investigations into its potential antimicrobial, anti-inflammatory, and cytotoxic effects, along with the elucidation of its mechanism of action and impact on cellular signaling pathways, could reveal its therapeutic potential and pave the way for its development as a novel pharmacological agent. This technical guide serves as a foundational resource to stimulate and support such future research endeavors.

An In-depth Technical Guide on the Molecular Structure and Characterization of Eduline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eduline (6-methoxy-1-methyl-2-phenylquinolin-4-one) is a quinolinone alkaloid with potential pharmacological significance. A comprehensive understanding of its molecular structure and physicochemical properties is paramount for its development as a therapeutic agent. This technical guide provides a detailed overview of the molecular structure of this compound, including its key identifiers and properties. It further delves into the experimental methodologies for its characterization, encompassing spectroscopic and crystallographic techniques. While specific experimental data for this compound remains limited in publicly accessible literature, this guide outlines the standard protocols and expected outcomes based on the analysis of structurally related quinolinone alkaloids. Additionally, the known biological activities and potential signaling pathways influenced by this class of compounds are discussed, offering a framework for future research and drug development endeavors.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a quinolinone core. The systematic IUPAC name for this compound is 6-methoxy-1-methyl-2-phenylquinolin-4-one. Its molecular structure consists of a fused bicyclic system containing a benzene ring and a pyridinone ring, with a methoxy group at the 6th position, a methyl group attached to the nitrogen at the 1st position, and a phenyl group at the 2nd position.

Table 1: Molecular Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅NO₂ | PubChem |

| Molecular Weight | 265.31 g/mol | PubChem |

| IUPAC Name | 6-methoxy-1-methyl-2-phenylquinolin-4-one | PubChem |

| CAS Number | 6878-08-6 | SpectraBase |

| Canonical SMILES | CN1C2=CC(=C(C=C2)OC)C(=O)C=C1C3=CC=CC=C3 | PubChem |

| InChI Key | GFUAPSNFZWUMBP-UHFFFAOYSA-N | SpectraBase |

Spectroscopic and Crystallographic Characterization

The definitive structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the connectivity of atoms, the chemical environment of nuclei, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide crucial information for structural confirmation.

Expected ¹H NMR Spectral Data: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the quinolinone and phenyl rings, as well as the protons of the methoxy and N-methyl groups. The chemical shifts (δ) would be influenced by the electronic environment of each proton.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the carbons of the methoxy and N-methyl groups would be characteristic of the quinolinone scaffold.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Parameters to be set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to specific protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on chemical shifts and comparison with data from similar compounds. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

Expected Mass Spectrum Data: The mass spectrum of this compound, likely obtained through Gas Chromatography-Mass Spectrometry (GC-MS), would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (265.31 g/mol ). The fragmentation pattern would provide insights into the stability of different parts of the molecule. A full spectrum can be viewed on SpectraBase, though it may require a free account for access[1].

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z | Description |

| [M]⁺ | 265 | Molecular Ion |

| Fragments | Varies | Resulting from the cleavage of bonds within the molecule |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Introduction: A solution of this compound in a volatile organic solvent is injected into the gas chromatograph.

-

Gas Chromatography: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

-

Ionization: As the separated compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to deduce structural motifs.

X-ray Crystallography

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality from an appropriate solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion.

-

Crystal Mounting: Mount a selected single crystal on a goniometer head.

-

Data Collection: Place the crystal in a monochromatic X-ray beam and rotate it. The diffracted X-rays are collected on a detector. Data is collected over a range of crystal orientations.

-

Data Processing: The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to obtain the final crystal structure.

-

Data Visualization and Analysis: The final structure is visualized using molecular graphics software, and geometric parameters (bond lengths, bond angles, torsion angles) are analyzed.

Biological Activity and Signaling Pathways

Quinolinone alkaloids, the class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities. These activities often stem from their interaction with various cellular targets and modulation of signaling pathways.

Known Biological Activities of Quinolinone Alkaloids

Quinolinone and quinoline alkaloids have been reported to possess a variety of pharmacological properties, including:

-

Antimicrobial activity: Some quinolones are effective against a broad spectrum of bacteria.

-

Anticancer activity: Certain quinoline alkaloids have shown promise as anticancer agents.

-

Anti-inflammatory effects: Several compounds in this class exhibit anti-inflammatory properties.

-

Antiviral activity: Some quinoline derivatives have been investigated for their antiviral potential.

Potential Signaling Pathway Interactions

The diverse biological effects of quinolinone alkaloids suggest their interaction with multiple cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, based on the activities of related compounds, potential targets could include:

-

DNA Gyrase and Topoisomerase IV: These enzymes are the primary targets of quinolone antibiotics, leading to the inhibition of DNA replication and repair in bacteria.

-

Kinase Signaling Pathways: Many natural products influence cell proliferation and survival by modulating protein kinase cascades, such as the MAPK/ERK pathway.

-

Apoptosis Pathways: Some anticancer agents induce programmed cell death by activating intrinsic or extrinsic apoptotic pathways.

Further research is necessary to determine the specific molecular targets and signaling pathways modulated by this compound to fully understand its pharmacological profile.

Diagram of a Generic Kinase Signaling Pathway

Caption: A potential signaling pathway modulated by this compound.

Synthesis of this compound

Proposed Synthetic Workflow

Caption: A proposed synthetic workflow for this compound.

General Experimental Protocol for Synthesis

-

Condensation: React p-anisidine with ethyl benzoylacetate, often in the presence of an acid catalyst, to form an enamine intermediate.

-

Cyclization: Heat the enamine intermediate at a high temperature to induce intramolecular cyclization, forming the quinolinone ring.

-

N-Methylation: Introduce the methyl group at the nitrogen atom using a suitable methylating agent, such as methyl iodide, in the presence of a base.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography to obtain pure this compound.

-

Characterization: Confirm the structure of the synthesized compound using the characterization techniques described in Section 2 (NMR, MS, etc.).

Conclusion

This compound represents a promising scaffold for further investigation in drug discovery and development. This technical guide has provided a comprehensive overview of its molecular structure, properties, and the necessary experimental protocols for its thorough characterization. While specific quantitative data for this compound remains to be fully elucidated and published, the methodologies and expected outcomes presented here provide a solid foundation for researchers. Future studies should focus on obtaining high-resolution spectral and crystallographic data, as well as elucidating the specific biological targets and signaling pathways modulated by this compound to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for EdU (5-ethynyl-2'-deoxyuridine) in Vitro Cell Proliferation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cell proliferation is a fundamental biological process crucial in development, tissue regeneration, and various disease states, including cancer. Accurate measurement of DNA synthesis is a key method for assessing cell proliferation. The EdU (5-ethynyl-2'-deoxyuridine) cell proliferation assay offers a sensitive and robust method for detecting de novo DNA synthesis in vitro. EdU is a nucleoside analog of thymidine that is incorporated into DNA during the S-phase of the cell cycle. Unlike the traditional BrdU (Bromodeoxyuridine) assay, which requires harsh DNA denaturation for antibody-based detection, the EdU assay utilizes a mild and highly specific "click" chemistry reaction.[1][2] This reaction involves the covalent bonding of a fluorescent azide to the ethynyl group of the incorporated EdU, allowing for efficient and gentle detection while preserving cellular morphology and integrity.[3][4] This makes the EdU assay particularly well-suited for high-throughput screening, microscopy, and flow cytometry applications.[1]

Principle of the EdU Assay

The EdU assay is based on a two-step process:

-

Incorporation of EdU: Cells are incubated with EdU, which is actively incorporated into newly synthesized DNA by cellular DNA polymerases during the S-phase of the cell cycle.

-